1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C₉H₁₈FNO₂ and a molecular weight of 191.24 g/mol . This compound is characterized by the presence of a fluorine atom, an oxazepane ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol involves several steps, typically starting with the preparation of the oxazepane ring. One common method involves the reaction of 2-methyl-1,4-oxazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while nucleophilic substitution of the fluorine atom can produce a wide range of substituted derivatives .
Scientific Research Applications
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to form strong bonds with target molecules. The oxazepane ring and hydroxyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-one: This compound has a ketone group instead of a hydroxyl group, which affects its reactivity and applications.
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-amine:
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-thiol: The thiol group introduces different reactivity and potential biological activity compared to the hydroxyl group.
Properties
Molecular Formula |
C9H18FNO2 |
---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18FNO2/c1-8-6-11(3-2-4-13-8)7-9(12)5-10/h8-9,12H,2-7H2,1H3 |
InChI Key |
CCQQHWHBIKPMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCO1)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.